Product packaging for N-(3-iodophenyl)benzenesulfonamide(Cat. No.:CAS No. 151721-40-3)

N-(3-iodophenyl)benzenesulfonamide

Cat. No.: B187318
CAS No.: 151721-40-3
M. Wt: 359.18 g/mol
InChI Key: KYJXTHISCYYNTR-UHFFFAOYSA-N
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Description

Historical Context of Sulfonamide Research

The journey of sulfonamide research began in the 1930s and marked a pivotal moment in medicine. wikipedia.orgsciencehistory.org It started with the discovery of Prontosil, a sulfonamide-containing dye, by German physician and researcher Gerhard Domagk. openaccesspub.orgresearchgate.net Domagk, working with chemists Fritz Mietzsch and Josef Klarer at Bayer, found that Prontosil showed remarkable antibacterial effects in infected mice. researchgate.netebsco.com This discovery, published in 1935, provided the first effective systemic treatments for bacterial infections and ushered in the era of antibacterial chemotherapy. wikipedia.orgsciencehistory.orgnih.gov

It was later discovered that Prontosil was a prodrug, metabolizing in the body to the active agent, sulfanilamide (B372717). openaccesspub.orgnih.gov This realization spurred the synthesis of thousands of sulfanilamide derivatives, leading to the development of more effective and less toxic drugs. wikipedia.orgnih.gov These "sulfa drugs" significantly reduced mortality from infections like pneumonia and scarlet fever before the widespread availability of penicillin. wikipedia.org Beyond their antibacterial properties, research into the side effects of sulfonamides led to the development of other classes of drugs, including diuretics and antidiabetic agents. openaccesspub.orgnih.gov The enduring legacy of sulfonamides is their role as a foundational scaffold in drug discovery, a principle that continues to drive research today. researchgate.net

Significance of Iodinated Organic Compounds in Chemical Science

Iodinated organic compounds, or organoiodides, are characterized by one or more carbon-iodine (C-I) bonds. wikipedia.org This bond is the weakest among the carbon-halogen bonds, a property that defines its significance in chemical science. wikipedia.org The lability of the C-I bond makes iodide an excellent leaving group, rendering organoiodides highly valuable intermediates in organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds through reactions like Suzuki, Heck, and Sonogashira cross-coupling. wikipedia.org

In medicinal chemistry, the introduction of iodine can profoundly influence a molecule's biological properties. The high atomic weight and electron density of iodine mean that iodinated compounds are effective X-ray contrast agents used in medical imaging techniques like angiography and CT scans. wikipedia.orgwikipedia.org Furthermore, radioactive isotopes of iodine (such as ¹²³I, ¹²⁴I, and ¹³¹I) are crucial for diagnostic imaging (SPECT and PET) and radiotherapy. acs.orgmdpi.com While less common in final drug products due to the C-I bond's potential instability, organoiodine compounds are indispensable tools in drug discovery and development, serving as versatile building blocks and probes for biological systems. wikipedia.orgmdpi.com

Rationale for Investigating N-(3-iodophenyl)benzenesulfonamide

The specific investigation of this compound stems from the strategic combination of its two core components: the benzenesulfonamide (B165840) moiety and the iodophenyl group. The benzenesulfonamide structure is a well-established pharmacophore present in a wide array of therapeutic agents with antibacterial, anticancer, anti-inflammatory, and anticonvulsant properties. ontosight.aiacs.org This scaffold provides a proven foundation for interaction with biological targets.

The iodine atom on the phenyl ring offers several strategic advantages for research. Firstly, it serves as a reactive handle for synthetic diversification. Chemists can use the iodine atom to introduce a wide variety of other functional groups via metal-catalyzed cross-coupling reactions, allowing for the rapid generation of a library of derivatives for structure-activity relationship (SAR) studies. Secondly, the presence of iodine facilitates radiolabeling. By replacing the stable iodine atom with a radioactive isotope, this compound can be converted into a radiotracer for use in preclinical imaging studies to investigate drug distribution and target engagement. The compound itself and its derivatives, such as 4-chloro-N-(3-iodophenyl)benzenesulfonamide and N-(3-iodophenyl)-3-methylbenzenesulfonamide, are often used as intermediates in the synthesis of more complex molecules for various research applications. a2bchem.comfluorochem.co.ukulaval.ca

Current Research Landscape Pertaining to Benzenesulfonamide Derivatives

The research landscape for benzenesulfonamide derivatives remains vibrant and expansive, extending far beyond the original antibacterial applications. ontosight.ai Scientists are actively exploring this class of compounds for a multitude of pharmacological activities.

Key Research Areas:

Anticancer Agents: A significant area of focus is the development of benzenesulfonamide derivatives as anticancer agents. jocms.orgrsc.org Many of these compounds function by inhibiting carbonic anhydrase (CA) enzymes, particularly isoforms like CA IX that are overexpressed in hypoxic tumors. acs.orgjocms.orgrsc.org By inhibiting CA IX, these derivatives can disrupt the pH regulation of cancer cells, leading to reduced proliferation and survival. rsc.org

Anti-inflammatory Activity: Researchers have synthesized novel benzenesulfonamide derivatives that exhibit potent anti-inflammatory properties. frontiersin.orgmdpi.com Studies have shown that certain derivatives can significantly reduce inflammation in animal models, often by inhibiting the production of pro-inflammatory mediators. mdpi.com

Anticonvulsant Properties: The benzenesulfonamide scaffold has been successfully incorporated into molecules designed to treat epilepsy. acs.orgnih.gov These compounds often work by inhibiting carbonic anhydrase isoforms in the brain, such as hCA II and hCA VII, which are linked to epileptogenesis. acs.org

Enzyme Inhibition: Beyond carbonic anhydrase, benzenesulfonamide derivatives are being designed to inhibit other key enzymes. For example, they have been investigated as inhibitors of glyoxalase I, an enzyme overexpressed in cancer cells, making it a viable therapeutic target. dovepress.comnih.gov

This diverse range of applications underscores the versatility of the benzenesulfonamide scaffold in modern medicinal chemistry. ontosight.ai The ability to readily modify the structure allows for the fine-tuning of biological activity and selectivity, ensuring that benzenesulfonamide derivatives will remain a subject of intensive research for the foreseeable future.

Research Data on Benzenesulfonamide Derivatives

The following tables summarize findings from various studies on benzenesulfonamide derivatives, highlighting their diverse biological activities.

Table 1: Anticancer and Enzyme Inhibitory Activity This table presents the inhibitory concentrations (IC₅₀) of various benzenesulfonamide derivatives against cancer cell lines and specific enzyme targets.

Compound IDTargetActivity (IC₅₀)Reference
Compound Sb MCF-7 (Breast Cancer Cell Line)28.41 µM jocms.org
Compound Sd MCF-7 (Breast Cancer Cell Line)61.20 µM jocms.org
Compound 4e Carbonic Anhydrase IX10.93-25.06 nM rsc.org
Compound 4g Carbonic Anhydrase IX10.93-25.06 nM rsc.org
Compound 4h Carbonic Anhydrase IX10.93-25.06 nM rsc.org
Compound 26 Glyoxalase I0.39 µM dovepress.comnih.gov
Compound 28 Glyoxalase I1.36 µM dovepress.comnih.gov

Table 2: Antimicrobial Activity This table shows the minimum inhibitory concentration (MIC) of selected benzenesulfonamide derivatives against various microorganisms.

Compound IDMicroorganismActivity (MIC in mg/mL)Reference
Compound 4d E. coli6.72 mg/mL frontiersin.org
Compound 4h S. aureus6.63 mg/mL frontiersin.org
Compound 4a P. aeruginosa6.67 mg/mL frontiersin.org
Compound 4a S. typhi6.45 mg/mL frontiersin.org
Compound 4f B. subtilis6.63 mg/mL frontiersin.org
Compound 4e C. albicans6.63 mg/mL frontiersin.org
Compound 4h C. albicans6.63 mg/mL frontiersin.org
Compound 4e A. niger6.28 mg/mL frontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10INO2S B187318 N-(3-iodophenyl)benzenesulfonamide CAS No. 151721-40-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-iodophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10INO2S/c13-10-5-4-6-11(9-10)14-17(15,16)12-7-2-1-3-8-12/h1-9,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJXTHISCYYNTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10INO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359812
Record name N-(3-iodophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151721-40-3
Record name N-(3-iodophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies

Established Synthetic Pathways for Benzenesulfonamides

The formation of the sulfonamide bond is a cornerstone of organic synthesis, with several well-established methods routinely employed for the preparation of compounds like N-(3-iodophenyl)benzenesulfonamide.

Acylation Reactions with Sulfonyl Chlorides and Anilines/Amines

The most traditional and widely used method for synthesizing benzenesulfonamides is the reaction between a primary or secondary amine and a sulfonyl chloride. cbijournal.comnih.gov This nucleophilic acyl substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. cbijournal.comresearchgate.net

The general reaction involves the attack of the nucleophilic amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of the sulfonamide bond. Various bases can be employed, including organic bases like pyridine (B92270) and triethylamine (B128534) (TEA), or inorganic bases such as sodium carbonate and potassium carbonate. cbijournal.com The choice of solvent is also crucial and can range from tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (DCM) to more environmentally benign options like polyethylene (B3416737) glycol (PEG)-400. cbijournal.com For instance, the reaction of aniline (B41778) with benzenesulfonyl chloride using triethylamine as a base in THF has been reported to yield N-phenylbenzenesulfonamide in high yields. cbijournal.com Similarly, quantitative yields have been observed when using pyridine as the base at temperatures ranging from 0 to 25 °C. cbijournal.com

AmineSulfonyl ChlorideBaseSolventYield (%)Reference
AnilineBenzenesulfonyl chloridePyridine-100 cbijournal.com
p-ToluidineTosyl chloridePyridine-100 cbijournal.com
AnilineBenzenesulfonyl chlorideTriethylamineTHF86 cbijournal.com
AnilineBenzenesulfonyl chloridePotassium carbonatePEG-40078 cbijournal.com

Oxidative Coupling of Thiols and Amines

In recent years, more sustainable and environmentally friendly methods for sulfonamide synthesis have been developed. One such approach is the electrochemical oxidative coupling of thiols and amines. semanticscholar.orgnih.govresearchgate.net This method avoids the use of pre-functionalized and often toxic sulfonyl chlorides by directly coupling readily available starting materials. researchgate.net

The transformation is driven by electricity and does not require any sacrificial chemical oxidants or catalysts. semanticscholar.orgnih.gov The reaction is typically carried out in an electrochemical cell where the thiol is oxidized at the anode to form a disulfide intermediate. This intermediate then reacts with an aminium radical, also generated electrochemically, to form a sulfenamide (B3320178). Subsequent oxidation steps convert the sulfenamide to the final sulfonamide. tue.nl This process is often rapid, with reactions completed in as little as five minutes, and produces hydrogen as the only benign byproduct at the cathode. nih.govresearchgate.net The mild reaction conditions allow for a broad substrate scope and good functional group tolerance. nih.govresearchgate.net

Aminosulfonylation Approaches

Aminosulfonylation represents a direct approach to the formation of sulfonamides, often involving the reaction of an amine with a source of sulfur dioxide and an oxidant. A notable example is the palladium-catalyzed aminosulfonylation of arylboronic acids. This method allows for the synthesis of arylsulfonamides from readily available starting materials under mild conditions. nih.gov

Another innovative approach is the metal-free photosensitized aminosulfonylation of alkenes, which provides access to β-amido sulfones. rsc.org This method utilizes an organic photosensitizer to promote the reaction between an alkene, a sulfonamide, and a carboxylic acid derivative, offering a green and efficient route to complex sulfonamide structures. rsc.org

Advanced Methodologies for Iodinated Sulfonamide Synthesis

The synthesis of iodinated sulfonamides, such as this compound, can be achieved using the established methods by employing an iodinated aniline starting material. However, advanced methodologies that introduce the iodine atom or construct the sulfonamide bond under milder and more efficient conditions have also been developed.

Hypervalent Iodine-Mediated Reactions

Hypervalent iodine reagents have emerged as powerful tools in organic synthesis due to their mild oxidizing properties and broad functional group tolerance. thieme-connect.com These reagents can be utilized in the synthesis of sulfonamides through various pathways.

One method involves the use of a hypervalent iodine intermediate to promote the reaction between sodium sulfinates and amines. figshare.com In this protocol, an alkyl iodide is oxidized by an oxidant like m-chloroperbenzoic acid (m-CPBA) to form a transient and highly reactive hypervalent iodine species. This species then facilitates the coupling of the sodium sulfinate and the amine to yield the corresponding sulfonamide in good yields under mild conditions. figshare.com

Regioselective Iodination Techniques for Substituted Anilines and Benzenesulfonamides

The introduction of an iodine atom at a specific position on an aromatic ring is a critical step in the synthesis of this compound. The regioselectivity of iodination is highly dependent on the directing effects of the substituents already present on the aromatic ring, as well as the choice of iodinating agent and reaction conditions.

For anilines, the amino group is a strong activating and ortho-, para-directing group. A variety of reagents and methods have been developed to control the regioselectivity of aniline iodination. nih.govresearchgate.net The use of silver salts, such as Ag₂SO₄, in combination with molecular iodine can influence the regioselectivity of the iodination of chlorinated anilines. nih.govuky.edu For instance, the iodination of anilines with a 3,5-dichloro substitution pattern preferentially yields the para-iodinated product. nih.gov The choice of solvent can also have a significant effect on the outcome of the reaction. researchgate.net For example, the iodination of 3-nitroaniline (B104315) with Ag₂SO₄/I₂ in ethanol (B145695) gives a 3:1 ratio of the corresponding 4- and 6-iodinated products. uky.edu

In the case of benzenesulfonamides, the sulfonamide group is a deactivating and meta-directing group. Therefore, direct iodination of benzenesulfonamide (B165840) would be expected to yield the 3-iodo derivative. Nickel(II)-catalyzed ortho-halogenation of benzenesulfonamides with N-halosuccinimides provides a method for regioselective halogenation at the ortho position. acs.org

Table 2: Regioselective Iodination of Substituted Anilines

Substrate Iodinating Agent Major Product Reference
Aniline Ag₂SO₄/I₂ 4-Iodoaniline nih.gov
3,5-Dichloroaniline Ag₂SO₄/I₂ 2,6-Dichloro-4-iodoaniline nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is a critical aspect of developing efficient and selective synthetic protocols for N-arylsulfonamides. This process typically involves a systematic investigation of various reaction parameters, including the choice of catalyst, solvent, base, temperature, and reaction time.

For instance, in the synthesis of N-arylsulfonylimines from N-(arylsulfonyl)benzylamines, a study was conducted to optimize the reaction conditions. The initial attempts with K₂S₂O₈ in MeCN or H₂O resulted in no or only trace amounts of the desired product. However, the addition of pyridine as a base dramatically improved the yield to 90%. Further optimization of the solvent, temperature, and reaction time led to a 96% yield of the product. researchgate.net

In the context of palladium-catalyzed couplings, the choice of ligand is often crucial for achieving high yields and selectivity. For the synthesis of sulfinamides, the use of SPhos Pd G3 as the catalyst was found to be optimal. nih.gov Similarly, in the iron-catalyzed formation of N-arylsulfonamides from nitroarenes, FeCl₂ was identified as the most effective catalyst and DMSO as the ideal solvent. organic-chemistry.org

These examples underscore the importance of meticulous optimization of reaction parameters to achieve the desired outcome in the synthesis of this compound and related compounds.

Synthesis of Precursors and Intermediates for this compound Derivatives

The synthesis of this compound and its derivatives relies on the strategic preparation of two key building blocks: substituted 3-iodoanilines and various benzenesulfonyl chlorides. The methodologies for creating these precursors are well-established in organic chemistry, involving fundamental reactions that allow for the introduction of the necessary iodo- and sulfonyl chloride functionalities onto aromatic rings. This section details the common and effective synthetic strategies for obtaining these essential intermediates.

Synthesis of 3-Iodoaniline (B1194756) Intermediates

The primary aniline-based precursor required is 3-iodoaniline. Its synthesis is a critical first step, as the iodine atom provides a key site for further functionalization in more complex derivatives, while the amino group serves as the nucleophile for the subsequent sulfonylation reaction.

One common industrial method involves the direct electrophilic iodination of aniline. The challenge in this reaction is controlling the regioselectivity and preventing over-iodination. Since the amino group is a strong activating group, the reaction can be vigorous. The direct reaction of aniline with iodine in the presence of a base like sodium bicarbonate is a known method to produce iodoanilines. google.com The iodination of aniline is an electrophilic substitution reaction; however, the electrophilicity of the iodine atom is relatively weak. google.com Therefore, an oxidizing agent is often required to generate a more potent electrophilic iodine species, such as the iodonium (B1229267) ion (I+), which can then attack the electron-rich aniline ring. google.com

An alternative and more controlled approach involves the use of specialized iodinating agents or catalytic systems. For instance, a method utilizing zinc-aluminum hydrotalcite intercalated with iodate (B108269) ions has been developed. This system slowly releases iodate ions in a buffered solution, which then react with iodide ions to generate active iodine in situ. google.com This technique improves the utilization of the iodine source and provides a safer, more environmentally friendly process compared to methods requiring strong oxidizers. google.com

The typical reaction conditions for the synthesis of iodoaniline derivatives are summarized in the table below.

Starting MaterialReagentsSolvent/CatalystTemperature (°C)Time (h)Yield
AnilineIodine, Sodium BicarbonateWaterRoom Temp0.3Moderate
AnilineIodate-intercalated hydrotalcite, KIAcidic Buffer (pH 3.7-5.2)35-752-5Good

Table 1: Synthetic Conditions for 3-Iodoaniline Intermediates.

Synthesis of Benzenesulfonyl Chloride Intermediates

Benzenesulfonyl chloride is the quintessential precursor for the sulfonyl moiety of the target compound. Its synthesis and that of its derivatives have been extensively studied, with several reliable methods available.

The most common industrial-scale synthesis is the direct chlorosulfonation of benzene (B151609) using chlorosulfonic acid. orgsyn.org This is an electrophilic aromatic substitution reaction where chlorosulfonic acid acts as the electrophile. The reaction is typically exothermic and requires careful temperature control to minimize the formation of byproducts, such as diphenyl sulfone.

Another established method involves the reaction of benzene with sulfuryl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride. orgsyn.org This process also proceeds via electrophilic aromatic substitution.

For the synthesis of substituted benzenesulfonyl chlorides, a versatile method begins with the corresponding substituted aniline. The process involves the diazotization of the aniline using sodium nitrite (B80452) in an acidic medium at low temperatures to form a diazonium salt. This salt is then subjected to a chlorosulfonation reaction to yield the desired substituted benzenesulfonyl chloride.

Additionally, benzenesulfonyl chloride can be prepared from benzenesulfonic acid or its salts. orgsyn.org The reaction involves treating the sodium salt of benzenesulfonic acid with a chlorinating agent like phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃) at elevated temperatures. orgsyn.org

A summary of these synthetic strategies is presented in the following table.

Starting MaterialReagentsCatalyst/ConditionsProduct
BenzeneChlorosulfonic AcidExothermic, controlled temp.Benzenesulfonyl chloride
BenzeneSulfuryl ChlorideAnhydrous Aluminum ChlorideBenzenesulfonyl chloride
Substituted Aniline1. Sodium Nitrite, Acid2. ChlorosulfonationLow TemperatureSubstituted benzenesulfonyl chloride
Sodium BenzenesulfonatePhosphorus PentachlorideHeat (170-180°C)Benzenesulfonyl chloride
Sodium BenzenesulfonatePhosphorus OxychlorideHeatBenzenesulfonyl chloride

Table 2: Common Synthetic Routes to Benzenesulfonyl Chloride Intermediates.

Advanced Structural Elucidation and Characterization Techniques

Spectroscopic Analyses

Spectroscopic techniques are crucial for elucidating the molecular structure of N-(3-iodophenyl)benzenesulfonamide by examining the interaction of the compound with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in determining the chemical environment of the hydrogen and carbon atoms within the this compound molecule.

¹H NMR: In a typical ¹H NMR spectrum, the aromatic protons of the two phenyl rings exhibit distinct signals in the downfield region, generally between δ 7.0 and 8.0 ppm. The specific chemical shifts and coupling constants (J values) provide information about the substitution pattern and the electronic environment of each proton. For instance, in related benzenesulfonamide (B165840) structures, the protons on the benzenesulfonamide ring often appear as multiplets, while the protons on the iodinated phenyl ring show characteristic splitting patterns influenced by the iodine and sulfonamide substituents. rsc.org

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing signals for each unique carbon atom in the molecule. The carbon atoms attached to the iodine and the nitrogen of the sulfonamide group, as well as the sulfonyl group, show characteristic chemical shifts. In similar benzenesulfonamide derivatives, the carbon atoms of the aromatic rings typically resonate in the range of δ 110 to 150 ppm. rsc.orgtandfonline.com

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
¹H7.0 - 8.0Multiplet-
¹³C110 - 150--

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by detecting the vibrational frequencies of its bonds.

Key characteristic absorption bands observed in the IR spectrum include:

N-H Stretch: A prominent band in the region of 3200-3300 cm⁻¹ corresponds to the stretching vibration of the N-H bond in the sulfonamide group. mdpi.comscielo.br

S=O Stretch: The sulfonyl group (SO₂) exhibits two strong, characteristic stretching vibrations: an asymmetric stretch typically found in the 1330-1360 cm⁻¹ range and a symmetric stretch in the 1150-1170 cm⁻¹ range. scielo.brresearchgate.net

C-S Stretch: The stretching vibration of the carbon-sulfur bond is usually observed in the fingerprint region.

C-I Stretch: The carbon-iodine bond stretching vibration appears at lower frequencies, typically in the range of 500-600 cm⁻¹.

Aromatic C-H Stretch: These vibrations are generally observed above 3000 cm⁻¹.

Aromatic C=C Stretch: Multiple bands in the 1400-1600 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic rings.

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
N-HStretch3200-3300
S=OAsymmetric Stretch1330-1360
S=OSymmetric Stretch1150-1170
C-IStretch500-600
Aromatic C-HStretch>3000
Aromatic C=CStretch1400-1600

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound, confirming its molecular formula and offering insights into its structure. In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion can be determined, which allows for the unambiguous confirmation of the elemental composition. tandfonline.comamazonaws.com

The fragmentation of benzenesulfonamides under mass spectrometric conditions often involves cleavage of the S-N bond and the C-S bond. researchgate.net The presence of the iodine atom would lead to a characteristic isotopic pattern for fragments containing this element.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, this analysis would provide accurate bond lengths, bond angles, and torsion angles, revealing the molecule's conformation. iucr.org

Studies on analogous benzenesulfonamide derivatives show that the crystal packing is often stabilized by intermolecular hydrogen bonds, typically involving the N-H group of the sulfonamide and the sulfonyl oxygen atoms of neighboring molecules, forming chains or more complex networks. iucr.org The dihedral angle between the two aromatic rings is a key conformational parameter determined from these studies. iucr.org

Hirshfeld Surface Analysis for Intermolecular Interaction Mapping

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on the data obtained from X-ray crystallography. For this compound, this analysis would map the different types of close contacts between molecules.

Elemental Compositional Analysis

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and sulfur) in this compound. The experimentally determined percentages are compared with the calculated values based on the molecular formula (C₁₂H₁₀INO₂S) to confirm the purity and empirical formula of the compound. mdpi.comscielo.br

Element Symbol Theoretical Percentage
CarbonC37.22%
HydrogenH2.60%
IodineI32.78%
NitrogenN3.62%
OxygenO8.26%
SulfurS8.28%

Note: The theoretical percentages are calculated based on the molecular formula C₁₂H₁₀INO₂S.

Mechanistic Investigations of Molecular Interactions

Elucidation of Reaction Mechanisms in Synthesis

The synthesis of N-(3-iodophenyl)benzenesulfonamide, like other N-aryl sulfonamides, can be approached through various synthetic routes. The formation of the crucial N-aryl bond can be rationalized through several plausible mechanistic pathways, including cationic, radical, and transition-metal-catalyzed processes. While specific mechanistic studies on this compound are not extensively documented, the following mechanisms are well-established for the synthesis of analogous compounds and are considered applicable.

Cationic Pathway Mechanisms

Cationic pathways in the synthesis of aryl sulfonamides could involve electrophilic halogen species. For instance, the generation of an iodonium (B1229267) ion (I+) or a related cationic iodine species can facilitate the formation of a C-I bond on an aromatic ring. In the context of forming the N-aryl bond, a cationic pathway might involve the generation of a highly reactive nitrogen-centered cation that then undergoes electrophilic aromatic substitution. However, a more common scenario involves the reaction of an amine with a sulfonyl halide, which proceeds through nucleophilic attack of the amine on the electron-deficient sulfur atom, a process that does not strictly follow a cationic pathway for the N-aryl bond formation itself.

Radical Processes and Transition-Metal Catalysis

Radical-mediated reactions provide a powerful avenue for the formation of C-N bonds. In the context of synthesizing N-aryl sulfonamides, iodine-mediated radical reactions have been reported for analogous systems. One proposed mechanism involves the homolytic cleavage of an N-I bond, generated in situ, to form a nitrogen-centered radical. This radical can then participate in subsequent bond-forming reactions.

Transition-metal catalysis is a cornerstone of modern synthetic chemistry and offers efficient methods for the synthesis of N-aryl sulfonamides. Catalysts based on palladium, copper, and nickel are commonly employed. These reactions typically proceed via a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination. For a compound like this compound, a transition-metal-catalyzed cross-coupling reaction between 3-iodoaniline (B1194756) and benzenesulfonyl chloride, or their derivatives, is a highly plausible synthetic route.

Catalyst SystemTypical Reaction ConditionsMechanistic Features
Palladium-basedPd catalyst, ligand (e.g., phosphine), base, solvent (e.g., toluene, dioxane), heatOxidative addition of aryl halide, formation of Pd-amido complex, reductive elimination.
Copper-basedCu catalyst (e.g., CuI), ligand (e.g., diamine), base, solvent (e.g., DMF), heatOften proposed to involve a Cu(I)/Cu(III) catalytic cycle.
Nickel-basedNi catalyst, ligand, base, solvent (e.g., DMA), often at milder conditionsCan involve Ni(0)/Ni(II) or Ni(I)/Ni(III) catalytic cycles; photoredox catalysis is also an emerging method. researchgate.net

Ligand Exchange and Reductive Elimination Pathways

Within transition-metal-catalyzed reactions, ligand exchange and reductive elimination are fundamental steps. In the synthesis of an N-aryl sulfonamide, after the oxidative addition of an aryl halide (like 3-iodoaniline) to a low-valent metal center (e.g., Pd(0) or Ni(0)), the sulfonamide nitrogen would coordinate to the metal. This is typically followed by deprotonation by a base to form a metal-amido complex. The final and crucial step is reductive elimination, where the N-aryl bond is formed, and the catalyst is regenerated. DFT calculations on similar systems have shown that reductive elimination from higher oxidation state metal centers, such as Ni(III), can be particularly facile. researchgate.net

Nitrenium Ion Intermediates and Aromatic Electrophilic Substitution

Aryl nitrenium ions (ArNH+) are highly reactive intermediates that can be generated from aryl hydroxylamines or aryl azides. nih.govnih.gov These species are potent electrophiles and can undergo electrophilic aromatic substitution reactions. nih.gov A plausible, though less common, pathway to N-aryl sulfonamides could involve the generation of a benzenesulfonyl nitrene or a related species that leads to a nitrenium ion, which then attacks an aromatic ring. However, the more established role of nitrenium ions is in the reactions of existing aromatic amines. unifi.it

Enzyme-Ligand Interaction Mechanisms

The sulfonamide functional group is a well-known pharmacophore, largely due to its ability to act as a zinc-binding group in the active sites of metalloenzymes. rcsb.org

Coordination with Metal Ions in Enzyme Active Sites

A primary mechanism by which sulfonamides interact with enzymes is through the coordination of the deprotonated sulfonamide nitrogen to a metal ion cofactor, most notably Zn2+, in the enzyme's active site. This interaction is the basis for the inhibitory activity of many sulfonamide-based drugs against enzymes like carbonic anhydrases.

X-ray crystallographic studies of various sulfonamides bound to carbonic anhydrase II have consistently shown that the sulfonamide binds to the catalytic zinc ion. The nitrogen atom of the sulfonamide displaces a water molecule or hydroxide (B78521) ion that is normally coordinated to the zinc, thereby inhibiting the enzyme's catalytic activity. The two oxygen atoms of the sulfonamide group often form hydrogen bonds with nearby amino acid residues, such as the backbone amide of Thr199, further stabilizing the complex.

Interaction TypeInteracting GroupsTypical Bond Distances (Å)
Coordination BondSulfonamide Nitrogen - Zn2+~2.0 - 2.2
Hydrogen BondSulfonamide Oxygen - Thr199 NH~2.8 - 3.0
Hydrophobic InteractionsPhenyl and Iodophenyl rings - Hydrophobic residues (e.g., Val, Leu, Phe)Variable

Computational Modeling and Simulations

Quantum Chemical Studies

Quantum chemical studies, particularly Density Functional Theory (DFT), are pivotal in elucidating the intrinsic properties of N-(3-iodophenyl)benzenesulfonamide. These methods allow for the detailed examination of the molecule's electronic structure and reactivity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. acs.org It has been widely employed to calculate the optimized molecular geometry and vibrational frequencies of benzenesulfonamide (B165840) derivatives. researchgate.netsemanticscholar.orgresearchgate.netresearchgate.netresearchgate.net The B3LYP functional combined with various basis sets, such as 6-31G(d,p) and 6-311G++(d,p), is a common choice for these calculations. semanticscholar.orgresearchgate.netresearchgate.netresearchgate.net These calculations provide valuable data on bond lengths, bond angles, and dihedral angles, which can be compared with experimental results from X-ray crystallography to validate the computational model. researchgate.net For instance, DFT calculations have been used to confirm the non-planar structure of some benzenesulfonamide derivatives. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO)

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO acts as an electron acceptor. researchgate.net The energy gap between the HOMO and LUMO is a significant parameter; a smaller energy gap suggests higher reactivity and easier electronic excitation. researchgate.netresearchgate.net For benzenesulfonamide derivatives, the HOMO and LUMO energies are calculated to predict charge transfer within the molecule. researchgate.netresearchgate.net These calculations are instrumental in understanding the electronic properties and reactivity of this compound. nih.gov

ParameterDescriptionSignificance
HOMO Highest Occupied Molecular OrbitalElectron-donating capacity
LUMO Lowest Unoccupied Molecular OrbitalElectron-accepting capacity
Energy Gap Difference between HOMO and LUMO energiesChemical reactivity and stability

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. chemrxiv.orguni-halle.de The MEP map uses a color scale to represent the electrostatic potential on the electron density surface. chemrxiv.org Red and orange regions indicate negative potential, highlighting areas rich in electrons and susceptible to electrophilic attack, such as around oxygen and nitrogen atoms. uni-halle.de Conversely, blue regions denote positive potential, indicating electron-deficient areas prone to nucleophilic attack. uni-halle.de For benzenesulfonamide derivatives, MEP analysis helps to identify the reactive centers and understand intermolecular interactions. researchgate.net

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. orientjchem.org This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target.

Prediction of Ligand-Target Binding Modes

Molecular docking simulations are employed to predict the binding mode of benzenesulfonamide derivatives within the active site of a target protein. nih.govebi.ac.ukbrieflands.com These simulations can reveal crucial interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. ebi.ac.uknih.gov For example, studies on benzenesulfonamide inhibitors of carbonic anhydrases have shown that the sulfonamide moiety typically interacts with the zinc ion in the active site. nih.govebi.ac.uk The "tail" of the molecule, which in this case would include the 3-iodophenyl group, can engage in various interactions with the surrounding amino acids, influencing the compound's potency and selectivity. ebi.ac.uk The docking results provide a structural basis for understanding the inhibitory activity of these compounds. mdpi.com

Analysis of Binding Affinities and Scoring Functions

In addition to predicting the binding pose, molecular docking programs use scoring functions to estimate the binding affinity between the ligand and the target. orientjchem.org The binding energy, often expressed in kcal/mol, is a key output of these calculations, with lower values indicating a stronger binding affinity. nih.gov These scoring functions consider various factors, including electrostatic and van der Waals interactions. nih.gov The calculated binding affinities help in ranking potential inhibitors and prioritizing them for further experimental testing. nih.govmdpi.com For instance, benzenesulfonamide derivatives have been evaluated for their binding affinity to targets like tropomyosin receptor kinase A (TrkA), with results demonstrating strong binding potential. nih.govmdpi.com

CompoundTarget ProteinBinding Energy (kcal/mol)Key Interactions
Benzenesulfonamide Derivative AL106TrkA-10.93Hydrophobic interactions with Tyr359, Ser371, Ile374; Charged interactions with Gln369 mdpi.com
Benzenesulfonamide Derivative AL107TrkA-11.26Not specified nih.gov

Virtual Screening and Lead Optimization

Virtual screening and lead optimization are cornerstone computational strategies in modern drug discovery, enabling the efficient identification and refinement of promising drug candidates. Virtual screening involves the computational assessment of large libraries of chemical compounds to identify molecules that are likely to bind to a drug target, such as a protein or enzyme. Following the identification of initial "hits," lead optimization computationally refines their chemical structures to enhance properties like binding affinity, selectivity, and pharmacokinetic profiles. nih.govbohrium.com

A common approach involves developing a three-dimensional quantitative structure-activity relationship (3D-QSAR) model. nih.gov For instance, in the development of inhibitors for human carbonic anhydrase II (hCA II), a set of known diarylpyrazole-benzenesulfonamide inhibitors was used to build and validate a model. nih.govtandfonline.com This model, which captures the essential steric and electronic features required for binding, was then used as a template to create a pharmacophore. nih.gov This pharmacophore served as a filter to screen large compound databases, like the ZINC database, for new molecules with the potential to be potent inhibitors. nih.govnih.gov

Once initial hits are identified, lead optimization seeks to improve their efficacy. This can involve various strategies, such as the "tail approach" in designing carbonic anhydrase inhibitors. This method modifies a part of the molecule (the "tail") to achieve better interaction with amino acid residues at the entrance of the enzyme's active site, thereby improving isoform selectivity. nih.govnih.gov Molecular docking, a method that predicts the preferred orientation of a ligand when bound to a protein, is integral to this process, helping to prioritize which chemical modifications are most likely to succeed. brieflands.com

Table 1: Computational Strategies in Virtual Screening and Lead Optimization

Computational MethodApplication in Drug DiscoveryExample from Benzenesulfonamide Research
3D-QSAR (CoMFA/CoMSIA) Develops models that correlate a molecule's 3D properties with its biological activity. nih.govUsed to model diarylpyrazole-benzenesulfonamide inhibitors to understand features crucial for hCA II inhibition. nih.govtandfonline.com
Pharmacophore Modeling Creates an abstract model of the essential steric and electronic features necessary for a molecule to interact with a specific target. nih.govA pharmacophore was derived from active benzenesulfonamide inhibitors to screen the ZINC database for new potential leads. nih.govnih.gov
Molecular Docking Predicts the binding mode and affinity of a ligand within the active site of a target protein. brieflands.combohrium.comEmployed to guide the structural modification of benzenesulfonamide derivatives to optimize binding and selectivity. bohrium.comnih.gov
Virtual Screening Computationally screens large libraries of compounds against a target to identify potential inhibitors. nih.govbohrium.comThe ZINC database was screened using a pharmacophore model based on benzenesulfonamide inhibitors. nih.gov

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. osti.govnih.gov By simulating the interactions within a biological system, such as a protein-ligand complex, MD can provide detailed insights into the conformational changes and stability of the system, which are difficult to observe through experimental methods alone. osti.govmdpi.com

A key application of MD simulations is to assess the stability of a ligand bound to its protein target. This is often quantified by calculating the Root Mean Square Deviation (RMSD) of the protein's backbone atoms and the ligand's atoms over the course of the simulation. A stable complex is typically indicated by low and converging RMSD values. tandfonline.comrsc.org

Further analysis using Root Mean Square Fluctuation (RMSF) can pinpoint which specific residues in the protein are more flexible or rigid upon ligand binding. tandfonline.com Studies on other carbonic anhydrase-ligand complexes have shown significant fluctuations in active site residues, confirming that the interaction is a dynamic process. tandfonline.com

Table 2: RMSD Values from MD Simulations of Benzenesulfonamide-VchαCA Complexes

Complex ComponentAverage RMSD (Å)Interpretation
VchαCA Protein Backbone < 2.5The overall protein structure remains stable throughout the simulation. nih.gov
Benzenesulfonamide Ligands > 2.5The ligands are conformationally dynamic and change their initial binding pose. nih.gov

Theoretical Models for Receptor Interaction Studies

When experimental three-dimensional structures of target proteins are not available, theoretical models become indispensable for studying ligand-receptor interactions. nih.govnih.gov These models provide the structural framework necessary for computational techniques like molecular docking and dynamics simulations.

One primary method is homology modeling . This technique builds a 3D model of a target protein based on the experimentally determined structure of a related homologous protein. nih.govresearchgate.netkist.re.kr For example, when studying the γ-carbonic anhydrase from Vibrio cholerae (VchγCA), for which no crystal structure was available, a homology model was constructed. The validity of this model was supported by its low RMSD value when compared to a structure predicted by AlphaFold2, a state-of-the-art protein structure prediction tool. nih.gov This validated model was then used for docking studies to predict how benzenesulfonamide derivatives bind to the enzyme. nih.gov

Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), offer another layer of theoretical analysis. DFT can be used to optimize the geometry of a molecule like this compound and to calculate its electronic properties, such as electrostatic potential and frontier molecular orbitals. researchgate.net This information helps in understanding the molecule's reactivity and the nature of its interactions (e.g., hydrogen bonds, halogen bonds) with a receptor. researchgate.netnih.gov

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) represent another class of theoretical models. nih.govtandfonline.com These models generate contour maps that visualize the regions around a molecule where specific properties (e.g., steric bulk, positive/negative charge) are predicted to increase or decrease biological activity. nih.govresearchgate.net This provides a detailed theoretical framework for understanding structure-activity relationships and for rationally designing new derivatives with improved potency. nih.gov

Structure Activity Relationship Sar Studies of N 3 Iodophenyl Benzenesulfonamide and Its Derivatives

Impact of Substituents on Biological Activity

The nature and position of substituents on the benzenesulfonamide (B165840) scaffold play a pivotal role in determining the biological activity and selectivity of its derivatives. Research has shown that even minor changes to these substituents can lead to significant variations in potency.

The primary sulfonamide group is a well-established zinc-binding group (ZBG), crucial for coordinating with the zinc ion in the active site of metalloenzymes like carbonic anhydrases. tandfonline.com For this reason, N-substitution on the sulfonamide group often leads to a loss of inhibitory activity.

Modifications on the phenyl rings of the benzenesulfonamide structure have been extensively studied to understand their effect on inhibitory potential. For instance, in the context of inhibiting Vibrio cholerae α-carbonic anhydrase (VchαCA), the larger size of the enzyme's binding pocket is highlighted by the good activity of derivatives bearing a 4-iodophenyl or a 2-bromophenyl group. tandfonline.comoup.com This suggests that the steric bulk of substituents is a key factor. In one study on amido-scaffold derivatives, a pyridinyl-bearing compound was the most active, while for amino-scaffold derivatives, a bulky alkyl substituent conferred higher potency. oup.com

The electronic properties of the substituents also have a considerable impact. In the development of HIV-1 inhibitors based on an indolylarylsulfone scaffold with a benzenesulfonamide moiety, it was found that when the para-substituent on the benzenesulfonamide is a halogen, a smaller atomic structure leads to better antiviral potency, with the order of activity being H > Cl > F. tandfonline.com In a different study on pyrrol-2-one bridged molecules, the substitution pattern on the phenyl ring was a noteworthy factor for activity against human carbonic anhydrase I (hCA I). A compound lacking any substitution showed inhibition comparable to the standard, Acetazolamide (AAZ). ijpsjournal.com The introduction of halogens at the 4-position of the phenyl ring, with the exception of fluorine, was found to decrease inhibitory potency against the tumor-associated hCA IX isoform. ijpsjournal.com

Furthermore, the position of the substituent is critical. Studies on HIV-1 integrase inhibitors showed that a bromo substituent at the 4- or 3-position of a benzenesulfonamide resulted in higher inhibitory activity compared to a 2-position analogue. nih.gov These findings underscore the intricate relationship between the substituent's properties (steric, electronic) and its position on the aromatic ring in modulating the biological activity of N-(3-iodophenyl)benzenesulfonamide derivatives.

Rational Design of Derivatives Based on SAR Principles

The insights gained from SAR studies are fundamental to the rational design of new derivatives with improved biological profiles. A prominent strategy in this field, particularly for carbonic anhydrase inhibitors, is the "tail approach". oup.com This design concept involves three key components: a zinc-binding group (ZBG), a central scaffold, and a "tail" portion. oup.com The ZBG, typically a primary sulfonamide, anchors the molecule to the zinc ion in the enzyme's active site. The scaffold and tail are then modified to establish interactions with specific residues in and around the active site, thereby enhancing potency and conferring isoform selectivity. oup.com

This approach has been applied to the design of a library of benzenesulfonamide derivatives where the traditional scaffold and spacer were replaced by moieties conferring different degrees of flexibility, such as amine, amide, and cyclic urea (B33335) functions. tandfonline.comoup.com These were combined with various aryl or alkyl substituents as the tail, which possess different electronic and steric properties. tandfonline.comoup.com

Another rational design strategy involves the creation of hybrid molecules, where the benzenesulfonamide scaffold is combined with other pharmacologically active moieties. For example, novel thiazolidinone derivatives bearing a sulfonamide group have been designed to act as HIV-1 reverse transcriptase inhibitors. mdpi.com The design incorporates aromatic rings that mimic the "butterfly wings" of non-nucleoside reverse transcriptase inhibitors (NNRTIs), forming hydrophobic interactions, while the thiazolidinone and sulfonamide parts form crucial hydrogen bonds with the enzyme. mdpi.com

Influence of Structural Rigidity on Biological Potency

The conformational flexibility or rigidity of a molecule is a critical determinant of its biological potency. A more rigid structure can reduce the entropic penalty upon binding to a target, potentially leading to higher affinity. The influence of structural rigidity has been a key focus in the design of benzenesulfonamide derivatives as enzyme inhibitors.

A systematic investigation into the rigidity of the linker connecting the benzenesulfonamide core to the tail portion has provided clear SAR insights. tandfonline.comtandfonline.comnih.gov In a study of derivatives designed as inhibitors of Vibrio cholerae carbonic anhydrases, three different linkers were compared in order of increasing rigidity: an amine (most flexible), an amide, and a cyclic urea (most rigid). tandfonline.comoup.com The results indicated that an increase in structural rigidity generally corresponded to an enhancement of inhibitory activity. tandfonline.com Specifically, the rigidity of the cyclic urea scaffold contributed to lower inhibition constant (Kᵢ) values, resulting in notable inhibitory profiles. oup.com For instance, a cyclic urea derivative emerged as a potent inhibitor of VchαCA with a Kᵢ value in the nanomolar range (4.7 nM) and high selectivity against human CA isoforms. tandfonline.comtandfonline.comnih.gov

However, the relationship is not always linear, and an optimal level of rigidity may be required. While a conformationally restricted urea linker provided a preferential rotational isomer for interaction within the CA active sites, further rigidification by incorporating the urea into a cyclic imidazolidin-2-one structure led to a reduction in isoform selectivity in some cases. tandfonline.com This highlights a trade-off between potency and selectivity that can be modulated by structural rigidity.

Computational studies, including molecular docking and dynamics simulations, have been employed to rationalize these experimental findings. tandfonline.comtandfonline.comnih.gov These studies help to elucidate how the flexibility or rigidity of a specific moiety influences the binding mode of the compound and its interactions with the target enzyme, thereby providing a structural basis for the observed SAR. tandfonline.comtandfonline.comnih.gov The combined analysis of enzymatic inhibition data and in silico simulations has successfully rationalized the SAR related to the rigidity and flexibility of these compounds. tandfonline.com

Stereochemical Considerations in SAR

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a crucial factor in drug action. Since biological targets like enzymes and receptors are chiral environments, the different enantiomers of a chiral drug can exhibit significant differences in biological activity, metabolism, and toxicity. ijpsjournal.comontosight.ai Consequently, the two enantiomers of a chiral drug should be regarded as separate pharmacological entities. ontosight.ai

In the context of benzenesulfonamide derivatives, the introduction of chiral centers and the subsequent evaluation of the individual stereoisomers have been shown to be critical for understanding their SAR. A study on N-(2,3-epoxypropyl)-N-(α-methylbenzyl)benzenesulfonamide, which has two asymmetric centers, determined the absolute configurations of all four stereoisomers and tested their biological activities. tandfonline.comtandfonline.com The results revealed that N-[(R)-2,3-epoxypropyl]-N-[(R)-α-methylbenzyl]benzenesulfonamide was the most active isomer. tandfonline.comtandfonline.com This study also highlighted that the stereochemistry at the benzylic position was more important for biological activity than the stereochemistry at the C2 position of the epoxypropyl group. tandfonline.comtandfonline.com

Similarly, research on herbicidally active sulfonamides containing a 2-aryl-substituted oxiranylmethyl moiety demonstrated the importance of stereochemistry. tandfonline.com To clarify the SAR, the individual enantiomers of 4-chloro-N-[2-(6-chloropyridin-2-yl)-2-oxiran-2-ylmethyl]-3,N-dimethylbenzenesulfonamide were synthesized. Biological testing indicated that the (S)-isomers were the active forms. tandfonline.com

The synthesis of novel chiral benzenesulfonamides incorporating amino acid moieties has also been explored, with the incorporation of a chiral center seen as a key strategy for achieving possible stereoselectivity in biological applications. tandfonline.com These examples underscore that for chiral derivatives of this compound, evaluating the activity of individual enantiomers is essential for identifying the more potent isomer and optimizing the therapeutic profile. nih.govontosight.ai

Design of Hybrid Compounds Incorporating Sulfonamide Moiety

Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores (structural units with known biological activity) into a single molecule. This approach aims to create hybrid compounds with enhanced affinity, better selectivity, or a dual mode of action. The benzenesulfonamide moiety, a known zinc-binding group effective for inhibiting metalloenzymes, has been extensively used as a core scaffold for creating novel hybrid compounds. tandfonline.comresearchgate.net

A variety of heterocyclic systems have been hybridized with the benzenesulfonamide scaffold to target different biological pathways.

Imidazole (B134444) Hybrids : Novel series of tri-aryl imidazole derivatives carrying a benzenesulfonamide moiety have been designed as selective inhibitors of tumor-associated carbonic anhydrase isoforms IX and XII. researchgate.net In another study, benzenesulfonamide-bearing functionalized imidazole derivatives were synthesized and evaluated for their activity against multidrug-resistant Mycobacterium abscessus complex. mdpi.com

Thiazolidinone Hybrids : Thiazolidinone derivatives bearing a sulfonamide group have been designed as potential inhibitors of the HIV-1 reverse transcriptase and the SARS-CoV-2 main protease. mdpi.com

Pyrimidine (B1678525) Hybrids : The molecular hybridization of a benzenesulfonamide with a pyrimidine or thiopyrimidine scaffold has been reported for the development of selective carbonic anhydrase inhibitors.

Triazole and Triazene (B1217601) Hybrids : Sulfonamides incorporating 1,2,3-triazole moieties have been designed as potential tubulin polymerization inhibitors. Additionally, a series of compounds with a triazene moiety attached to a benzenesulfonamide core showed potent inhibitory properties against human carbonic anhydrase I and II. ontosight.ai

Chalcone Hybrids : Hybrid chalcone-sulfonamides have been designed as potential carbonic anhydrase inhibitors with potent cancer cell growth inhibitory activity. researchgate.net

These hybridization strategies leverage the established role of the sulfonamide group as an anchor (e.g., a zinc-binding group) while the attached moiety (e.g., imidazole, chalcone) provides additional interactions with the target protein, leading to improved potency and selectivity. researchgate.netresearchgate.net The design of such hybrids is often guided by the "tail approach," where the appended group acts as a tail to explore specific sub-pockets of the enzyme's active site.

Data Tables

Table 1: Inhibitory Activity of Benzenesulfonamide Derivatives against Carbonic Anhydrase Isoforms. Data sourced from multiple studies investigating the inhibition of various human (hCA) and bacterial (VchCA) carbonic anhydrase isoforms. Kᵢ represents the inhibition constant.

CompoundScaffold/Hybrid TypeTarget IsoformKᵢ (nM)Reference
Cyclic urea 9cCyclic UreaVchαCA4.7 tandfonline.comtandfonline.comnih.gov
4-iodophenyl (4a)AmineVchαCAGood Activity tandfonline.comoup.com
2-bromophenyl (5a)AmineVchαCAGood Activity tandfonline.comoup.com
Pyridinyl-bearing 7bAmideVchαCAMost active in class oup.com
Compound 4dChalcone-SulfonamidehCA I850 researchgate.net
Compound 4dChalcone-SulfonamidehCA II500 researchgate.net
Compound 4cChalcone-SulfonamidehCA IX4710 researchgate.net
Compound 5gTri-aryl ImidazolehCA IX300 researchgate.net
Compound 5bTri-aryl ImidazolehCA IX500 researchgate.net
4-bromobenzoyl 14hThiopyrimidinehCA II1.72
4-bromobenzoyl 14kThiopyrimidinehCA II2.25
4-fluoro derivativeTriazenehCA I21 ontosight.ai
4-fluoro derivativeTriazenehCA II21 ontosight.ai
Compound 4oPyrrol-2-onehCA IX7.0 ijpsjournal.com

Target Specific Research Applications and Biological Activities

Antimicrobial Research Applications

The antimicrobial potential of benzenesulfonamide (B165840) derivatives is well-documented. However, specific research focusing solely on N-(3-iodophenyl)benzenesulfonamide is limited. The following sections discuss the general antimicrobial activities of the benzenesulfonamide class, providing a context for the potential, yet unconfirmed, applications of this compound.

Inhibition of Bacterial Growth Mechanisms

Specific Target Inhibition

Beyond the well-established inhibition of DHPS, research into novel benzenesulfonamide derivatives has revealed other potential bacterial targets. These include other enzymes involved in bacterial cell wall synthesis and various virulence factors. However, specific enzymatic or molecular targets that are selectively inhibited by this compound have not been explicitly identified in the available scientific literature.

Activity against Drug-Resistant Microorganisms

The emergence of drug-resistant bacterial strains, such as Methicillin-resistant Staphylococcus aureus (MRSA), presents a significant challenge in infectious disease treatment. Researchers have explored various benzenesulfonamide derivatives for their efficacy against these resistant pathogens. Some studies have shown that certain substituted benzenesulfonamides exhibit activity against MRSA and other multidrug-resistant bacteria. The data in the table below showcases the minimum inhibitory concentrations (MIC) of some benzenesulfonamide derivatives against resistant strains, illustrating the potential of this class of compounds. It is important to note that this data does not include this compound, as specific studies on its activity against resistant strains were not found.

Compound DerivativeBacterial StrainMIC (µg/mL)
N,N-diethyl-1-(phenylsulfonyl) piperidine-2-carboxamideEscherichia coli125
N,N-diethyl-1-(phenylsulfonyl) piperidine-2-carboxamideStaphylococcus aureus62.5
A benzenesulfonamide derivativeMethicillin-resistant Staphylococcus aureus (MRSA)3.9

This table presents data for benzenesulfonamide derivatives and not specifically for this compound, as such data was not available in the reviewed literature.

Anti-Cancer Research and Antitumor Mechanisms

The benzenesulfonamide scaffold is a prominent feature in several anticancer agents. Research in this area has focused on specific mechanisms, including the inhibition of carbonic anhydrase isoforms and tubulin polymerization.

Carbonic Anhydrase Isoform Inhibition

Carbonic anhydrases (CAs) are a family of enzymes that play a crucial role in pH regulation and other physiological processes. Certain isoforms, particularly CA IX and CA XII, are overexpressed in various types of tumors and are associated with cancer progression and metastasis. The sulfonamide group is a classic zinc-binding function that can effectively inhibit these enzymes. Many benzenesulfonamide derivatives have been synthesized and evaluated as potent and selective inhibitors of these tumor-associated CA isoforms. nih.govnih.gov While the general class of benzenesulfonamides shows promise in this area, specific inhibitory constants (Ki) for this compound against CA IX and CA XII are not detailed in the available literature. The table below provides examples of the inhibitory activity of other benzenesulfonamide derivatives against these key isoforms.

Compound DerivativehCA IX Ki (nM)hCA XII Ki (nM)
A triazole-substituted benzenesulfonamide1.50.8
Another triazole-substituted benzenesulfonamide38.912.4
Acetazolamide (standard inhibitor)255.7

This table presents data for various benzenesulfonamide derivatives and not specifically for this compound, as such data was not available in the reviewed literature. nih.gov

Tubulin Polymerization Inhibition

Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and are vital for cell division. Disruption of tubulin polymerization is a well-established mechanism for anticancer drugs. Several classes of compounds, including some benzenesulfonamide derivatives, have been identified as tubulin polymerization inhibitors. nih.govnih.gov These agents can bind to tubulin, prevent the formation of microtubules, and consequently arrest the cell cycle in the G2/M phase, leading to apoptosis in cancer cells. While this is an active area of research for benzenesulfonamide-based compounds, specific data, such as IC50 values for tubulin polymerization inhibition by this compound, have not been reported in the reviewed scientific literature. The table below shows the tubulin polymerization inhibitory activity of some benzenesulfonamide derivatives.

Compound DerivativeTubulin Polymerization IC50 (µM)
A benzenesulfonamide hybrid0.15 - 0.33
Colchicine (known inhibitor)2.26

This table presents data for benzenesulfonamide derivatives and not specifically for this compound, as such data was not available in the reviewed literature. nih.gov

VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical tyrosine kinase receptor that plays a fundamental role in angiogenesis, the formation of new blood vessels. mdpi.com In the context of oncology, tumors exploit this process to secure the necessary supply of oxygen and nutrients for their growth and metastasis. mdpi.com Consequently, the inhibition of VEGFR-2 has become a primary strategy in the development of anti-angiogenic therapies to combat cancer. mdpi.com

The sulfonamide moiety is a key structural feature in many compounds designed to inhibit VEGFR-2. While research may not always specify this compound itself, the broader class of sulfonamide-containing molecules has been extensively studied for this purpose. These compounds often act by competing for the ATP-binding site within the kinase domain of the receptor, thereby blocking the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival. mdpi.com The development of novel thiophene-3-carboxamide (B1338676) and 3-thiazolhydrazinylcoumarin derivatives as VEGFR-2 inhibitors further underscores the ongoing effort to identify potent anti-angiogenic agents. nih.govnih.gov

Smyd3 Inhibition

SET and MYND domain-containing protein 3 (Smyd3) is a histone methyltransferase that has been linked to the development of various cancers, including those of the breast, colon, and pancreas. nih.gov Smyd3 functions by regulating gene transcription through the methylation of histone proteins and other key signaling molecules, such as MAP3K2, which can activate the MEK/ERK signaling pathway crucial for cancer progression. nih.gov Its overexpression in numerous tumor types makes it an attractive target for epigenetic cancer therapy. nih.gov

Research into Smyd3 inhibitors has led to the discovery of novel classes of compounds, such as tetrahydroacridines and 4-chloroquinolines, that can covalently modify the enzyme, leading to its irreversible inhibition. nih.gov These inhibitors have demonstrated the ability to reduce the enzymatic activity of Smyd3 and exhibit antiproliferative effects in cancer cell models. nih.gov While Smyd3 is a validated cancer target, literature specifically detailing the inhibitory activity of this compound against this enzyme is not prominently available.

Cell Proliferation Modulation in Cancer Cell Lines

Derivatives containing the benzenesulfonamide scaffold have demonstrated significant anti-proliferative and cytotoxic activities across a wide panel of human cancer cell lines. This activity is often effective against both treatment-sensitive and drug-resistant cancer cells. nih.gov The mechanism of action can be multifaceted, including the induction of apoptosis (programmed cell death) and autophagy. nih.gov

Research into related structures has provided insight into the potential of this chemical class. For instance, a family of N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamides showed potent anti-cancer properties. nih.gov Similarly, other benzenesulfonamide derivatives designed as carbonic anhydrase IX inhibitors have shown cytotoxic activity under hypoxic conditions in breast cancer and leukemia cell lines. nih.gov The inclusion of an iodobenzoyl group in other heterocyclic structures has also been shown to yield potent cytotoxicity, with growth inhibition concentrations (GI50) in the nanomolar range across the NCI-60 cancer cell line panel. researchgate.net

Table 1: Anti-Proliferative Activity of Related Benzenesulfonamide Derivatives
Compound ClassTarget Cancer Cell LinesObserved EffectReference
N-(3-(2-aminothiazol-4-yl)aryl)benzenesulfonamidesVarious sensitive and resistant cancer cell linesSignificant anti-proliferative and cytotoxic activities nih.gov
1,3,5-Triazinyl benzenesulfonamidesBreast Cancer (MDA-MB-468), Leukemia (CCRF-CM)Cytotoxic activity with IC50 values in the low micromolar range nih.gov
Methyl N-[5-(3'-iodobenzoyl)-1H-benzimidazol-2-yl]carbamateNCI 60-cell line panelPotent cytotoxicity with GI50 values in the nanomolar range researchgate.net

Neurotherapeutic Research

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes crucial for the metabolism of neurotransmitters like serotonin, dopamine (B1211576), and noradrenaline. nih.govmdpi.com The inhibition of these enzymes can increase the levels of these neurotransmitters in the brain, a strategy used in the treatment of depression and neurodegenerative conditions such as Parkinson's disease. nih.govmdpi.comresearchgate.net MAO-B inhibitors, in particular, are often used to complement levodopa (B1675098) therapy in Parkinson's disease to reduce dopamine metabolism. researchgate.net

A series of novel quinoline-sulfonamides, including the N-(3-iodophenyl) derivative, was designed and synthesized to act as dual inhibitors of both MAO and cholinesterase enzymes. nih.gov Within this series, certain compounds demonstrated potent inhibitory activity against both MAO isoforms.

Table 2: MAO Inhibition by Lead Quinoline-Sulfonamide Derivatives
EnzymeMost Potent Compound in SeriesIC50 Value (µM)Reference
MAO-Aa50.59 ± 0.04 nih.gov
MAO-Ba120.47 ± 0.03 nih.gov

Cholinesterase (ChE) Inhibition

The cholinergic system plays a vital role in cognitive functions such as memory and learning. In Alzheimer's disease, there is a characteristic decline in the levels of the neurotransmitter acetylcholine (B1216132) (ACh). nih.gov This is due to the degeneration of the neurons that produce ACh. mdpi.com The enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are responsible for the breakdown of acetylcholine in the brain. nih.gov Therefore, inhibiting these enzymes is a primary therapeutic strategy to manage the cognitive symptoms of Alzheimer's disease. mdpi.commdpi.com

The same series of quinoline-sulfonamides that showed MAO inhibitory activity was also evaluated for its ability to inhibit AChE and BChE. nih.gov This dual-target approach is a key strategy in developing treatments for complex neurodegenerative disorders. The study found that several compounds in the series were effective inhibitors of both cholinesterases.

Table 3: Cholinesterase Inhibition by Lead Quinoline-Sulfonamide Derivatives
EnzymeMost Potent Compound in SeriesIC50 Value (µM)Reference
Acetylcholinesterase (AChE)a111.10 ± 0.77 nih.gov
Butyrylcholinesterase (BChE)a60.58 ± 0.05 nih.gov

Potential in Alzheimer's Disease Treatment Strategies

Alzheimer's disease (AD) is recognized as a multifactorial neurological disorder, involving multiple pathological pathways, including cholinergic deficits, monoaminergic dysregulation, and beta-amyloid plaque formation. nih.gov This complexity suggests that drugs acting on a single target may have limited efficacy. mdpi.com Consequently, the development of multi-target-directed ligands (MTDLs) that can simultaneously modulate several key enzymes or receptors is a highly promising approach in AD therapy. nih.gov

The investigation of this compound derivatives as dual inhibitors of both cholinesterases and monoamine oxidases directly aligns with this advanced therapeutic strategy. nih.gov By simultaneously increasing the levels of acetylcholine and other monoamine neurotransmitters, such compounds have the potential to offer broader symptomatic relief and address multiple facets of the disease's neurochemistry. This multi-targeting approach represents a rational design strategy for novel and potentially more effective anti-Alzheimer's agents. nih.gov

Antioxidant and Radioprotective Studies

The potential of this compound and related iodinated sulfonamides in mitigating oxidative stress and protecting against radiation damage is an area of significant interest. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Activation of the Nrf2 pathway is a critical mechanism for cellular defense against oxidative stress. Research into iodinated sulfonamides has shown their potential as Nrf2 activators. In the same study of diiodoquinazolinone derivatives with a benzenesulfonamide component, the most active compound was identified as a potent inducer of NAD(P)H: quinone oxidoreductase 1 (NQO1), a classic target gene of Nrf2 nih.gov. The compound demonstrated an NQO1 induction concentration (CD) of 25 µM nih.gov. Further investigation in irradiated mice showed that this compound could reduce radiation-induced oxidative stress by lowering levels of ROS and malondialdehyde (MDA) in liver tissues, effects that are consistent with the activation of the Nrf2 pathway nih.gov. Docking studies also suggested that these compounds could interact with Keap1, the main negative regulator of Nrf2, thereby promoting Nrf2 activation nih.gov.

Compound ActivityAssayResult
Free Radical Scavenging IC5028 µM
Nrf2 Activation NQO1 Induction (CD)25 µM

Data from a study on a structurally related diiodoquinazolinone derivative bearing a benzenesulfonamide moiety.

Antileishmanial Activity Studies

Leishmaniasis is a parasitic disease with significant global health impact. The sulfonamide scaffold has been explored for its potential antileishmanial properties. While direct testing of this compound is not prominently reported, studies on other benzenesulfonamide derivatives have shown promising results. For example, a series of 4-(1H-Pyrazol-1-yl) benzenesulfonamide derivatives were synthesized and evaluated for their activity against Leishmania infantum and Leishmania amazonensis. Several of these compounds displayed significant antileishmanial activity, with some derivatives showing IC50 values comparable to the reference drug pentamidine. This indicates that the benzenesulfonamide core can serve as a valuable template for the design of new antileishmanial agents. The antiparasitic effects of some sulfonamides are thought to be linked to their ability to inhibit microtubule dynamics.

Antiviral Research

The broad biological activity of sulfonamides extends to the field of antiviral research. Although specific studies on the antiviral properties of this compound are limited, related benzenesulfonamide derivatives have demonstrated inhibitory effects against various viruses. In one study, certain benzenesulfonamide derivatives were found to inhibit the replication of the influenza A virus. Another research effort synthesized a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides and found that some of these compounds possessed activity against the tobacco mosaic virus. These findings underscore the potential of the benzenesulfonamide scaffold in the development of novel antiviral agents. The mechanism of action for such compounds can vary, from inhibiting viral entry into host cells to disrupting viral replication processes.

Enzyme Inhibition Beyond Primary Targets

The benzenesulfonamide group is a well-known zinc-binding group and is a key feature in many enzyme inhibitors, most notably carbonic anhydrase inhibitors. While the primary targets of many benzenesulfonamide-based drugs are well-established, there is ongoing research into their "off-target" or secondary enzyme inhibition activities. For this compound, a comprehensive screening against a broad panel of enzymes would be necessary to identify any significant inhibitory activities beyond the usual targets. Such studies could reveal novel therapeutic applications for this compound. For instance, various benzenesulfonamide-bearing imidazole (B134444) derivatives have been investigated for their anticancer activity, which may be mediated through the inhibition of enzymes crucial for cancer cell proliferation.

Agrochemical Research: Fungicidal Applications

In the field of agrochemicals, sulfonamide derivatives have been investigated for their potential as fungicides to protect crops from pathogenic fungi. Research into N-phenylbenzenesulfonamides and related structures has indicated that this class of compounds can exhibit fungicidal properties. For example, studies on N-(halophenyl)cycloalkylsulfonamides have demonstrated their ability to control various plant pathogens. One study on N-(2,4,5-trichlorophenyl)-2-oxocycloalkylsulfonamides showed moderate antifungal activity against Botrytis cinerea researchgate.net. The introduction of halogen atoms, such as iodine in the case of this compound, can significantly influence the lipophilicity and electronic properties of the molecule, which in turn can affect its uptake and interaction with fungal targets. The development of synthetic organic fungicides is crucial for managing plant diseases, and the benzenesulfonamide scaffold represents a promising area for the discovery of new, effective, and environmentally safer fungicidal agents.

FungusCompound TypeActivity
Botrytis cinereaN-(2,4,5-trichlorophenyl)-2-oxocycloalkylsulfonamidesModerate antifungal activity

Use as Chemical Probes for Biological Systems

The utility of a chemical compound as a probe for biological systems hinges on its ability to interact specifically with a biological target, thereby enabling the study of that target's function or localization. While the broader class of benzenesulfonamide derivatives has been explored for various biological activities, specific data on the application of this compound as a chemical probe is not extensively available in the current body of scientific literature. However, the structural features of this compound, namely the benzenesulfonamide core and the presence of an iodine atom, suggest potential avenues for its development and use in chemical biology.

The benzenesulfonamide moiety is a well-established pharmacophore known to interact with a variety of enzymes, often through hydrogen bonding and hydrophobic interactions. This scaffold is present in numerous approved drugs and clinical candidates, highlighting its potential for specific biological targeting.

The iodine atom on the phenyl ring introduces a unique feature. Its size, hydrophobicity, and ability to participate in halogen bonding can influence the compound's binding affinity and selectivity for a target protein. Furthermore, the iodine atom can serve as a versatile handle for the introduction of reporter tags, such as fluorophores or affinity labels, which are essential for visualizing and identifying the biological targets of the probe. Radioisotopes of iodine could also be incorporated for use in radiolabeling and imaging studies.

Given these characteristics, this compound could theoretically be developed into a chemical probe for various applications, including:

Target Identification: By modifying the compound with a reactive group, it could be used to covalently label its biological target, allowing for subsequent isolation and identification by techniques such as mass spectrometry.

Enzyme Inhibition Studies: The benzenesulfonamide core is a known zinc-binding group and is found in many carbonic anhydrase inhibitors. This compound could be investigated for its inhibitory activity against this or other enzyme classes.

Ligand-Receptor Interaction Studies: The compound could serve as a scaffold for the development of ligands for specific receptors, with the iodo-substituent providing a site for modification to optimize binding or to attach reporter groups.

It is important to reiterate that while the structural attributes of this compound suggest its potential as a chemical probe, detailed research findings to substantiate this application are not currently available. Further investigation is required to explore its biological targets and validate its use in biological systems.

Emerging Research Directions and Future Perspectives

Development of Multifunctional Agents Based on N-(3-iodophenyl)benzenesulfonamide Scaffold

The development of multifunctional agents, or multi-target-directed ligands (MTDLs), represents a paradigm shift in drug discovery, moving from the "one target, one molecule" approach to a strategy that can address complex diseases with a single chemical entity. The this compound scaffold is particularly well-suited for this purpose.

Researchers are exploring the design of hybrid molecules by integrating the this compound core with other pharmacophores. This strategy aims to create single molecules that can simultaneously modulate multiple targets involved in a disease cascade. For instance, in the context of neurodegenerative diseases like Alzheimer's, a multifunctional agent could be designed to inhibit both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key enzymes in Alzheimer's pathology. The benzenesulfonamide (B165840) portion can be tailored to target one enzyme, while a pharmacophore attached via the iodophenyl group targets the other.

Another area of focus is the development of agents that combine therapeutic and diagnostic functions, often referred to as "theranostics." The iodine atom in this compound can be replaced with a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I), enabling the use of these compounds in single-photon emission computed tomography (SPECT) or as radiotherapeutics. This allows for non-invasive imaging of target engagement and distribution, providing valuable information for personalized medicine.

Strategies for Enhancing Selectivity and Potency

Achieving high selectivity and potency is a central goal in drug development to maximize therapeutic effects while minimizing off-target interactions. For this compound-based compounds, several strategies are being employed to fine-tune these properties.

Structure-activity relationship (SAR) studies are crucial in this endeavor. By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can identify key structural features that govern potency and selectivity. For example, the position and nature of substituents on both the phenyl rings of the scaffold can be altered to optimize interactions with the target protein's binding pocket.

The iodine atom itself plays a significant role in enhancing potency and selectivity through halogen bonding. A halogen bond is a non-covalent interaction between the electrophilic region of a halogen atom (in this case, iodine) and a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom in a protein. These interactions can be highly directional and specific, helping to anchor the molecule in the desired orientation within the binding site. Researchers are increasingly using computational models to predict and engineer these halogen bonds to improve affinity for the intended target over other proteins.

Below is a table illustrating hypothetical SAR data for a series of this compound analogs targeting a generic kinase.

Compound R1 Substitution (on Benzenesulfonamide Ring) R2 Substitution (on Iodophenyl Ring) Potency (IC₅₀, nM) Selectivity vs. Kinase B
1HH50010-fold
24-CH₃H25020-fold
34-ClH10050-fold
44-Cl4-F7570-fold

This table is for illustrative purposes and does not represent actual experimental data.

Exploration of Novel Biological Targets for Iodinated Sulfonamides

While sulfonamides are traditionally associated with carbonic anhydrase inhibition and antibacterial activity, the unique properties of iodinated sulfonamides like this compound are opening up new avenues for therapeutic intervention. Researchers are actively seeking novel biological targets for this class of compounds.

One promising area is the targeting of protein-protein interactions (PPIs). PPIs are notoriously difficult to modulate with small molecules, but the ability of the iodophenyl group to form specific halogen bonds can provide the necessary affinity and specificity to disrupt these interactions. For example, iodinated sulfonamides could be designed to interfere with the PPIs of oncogenic proteins, offering a new strategy for cancer therapy.

Another emerging field is the targeting of enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) or methyltransferases. The benzenesulfonamide moiety can act as a zinc-binding group, a common feature in many HDAC inhibitors, while the iodophenyl tail can be modified to achieve selectivity for specific HDAC isoforms.

Furthermore, chemical proteomics approaches, such as activity-based protein profiling (ABPP), are being used to identify the molecular targets of this compound and its derivatives in an unbiased manner. In ABPP, a reactive probe based on the compound of interest is used to covalently label its protein targets in a complex biological sample. These labeled proteins can then be identified using mass spectrometry, revealing both intended and off-target interactions.

Advanced Computational Approaches in Design and Discovery

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, and they are playing a pivotal role in the development of this compound-based agents. These approaches accelerate the design-make-test-analyze cycle and provide deep insights into molecular recognition events.

Molecular docking simulations are used to predict the binding mode and affinity of this compound analogs within the active site of a target protein. These simulations can help prioritize which compounds to synthesize, saving time and resources. The accurate representation of halogen bonding in these simulations is critical for obtaining reliable predictions for iodinated compounds.

Quantum mechanics (QM) calculations are employed to study the electronic properties of the this compound scaffold, including the nature of the halogen bond. QM methods can provide a more accurate description of this interaction than classical molecular mechanics force fields, leading to improved models of binding affinity and selectivity.

Free energy perturbation (FEP) and thermodynamic integration (TI) are advanced computational techniques that can provide quantitative predictions of binding free energies. While computationally intensive, these methods can be used to accurately rank the potencies of a series of analogs before they are synthesized, greatly enhancing the efficiency of lead optimization.

Integration of this compound in Chemical Biology Toolkits

Beyond its therapeutic potential, this compound and its derivatives are valuable additions to the chemical biologist's toolkit for probing biological systems. These compounds can be developed into chemical probes to study the function and regulation of specific proteins.

A key feature that makes this compound attractive as a chemical probe is the presence of the iodine atom, which serves as a versatile chemical handle. Using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling, various functional groups can be attached to the iodophenyl ring. This allows for the straightforward synthesis of a wide range of probes, including:

Biotinylated probes: For pull-down assays to identify protein binding partners.

Fluorescently labeled probes: For visualizing the subcellular localization of the target protein.

Photo-affinity probes: Containing a photo-reactive group that, upon UV irradiation, forms a covalent bond with the target protein, enabling its identification.

The development of highly selective and potent this compound-based probes can help to elucidate the physiological and pathological roles of their target proteins, validate them as drug targets, and pave the way for new therapeutic strategies.

Q & A

Q. What synthetic routes are commonly employed for N-(3-iodophenyl)benzenesulfonamide, and how can reaction conditions be optimized?

this compound is typically synthesized via nucleophilic substitution between 3-iodoaniline and benzenesulfonyl chloride. Key steps include:

  • Amine Activation : Dissolve 3-iodoaniline in a polar aprotic solvent (e.g., dichloromethane) under inert atmosphere.
  • Sulfonylation : Add benzenesulfonyl chloride dropwise at 0–5°C, followed by a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts .
  • Purification : Recrystallize the crude product using ethanol/water mixtures to achieve >95% purity.
    Optimization involves adjusting reaction temperature (exothermic reaction control) and stoichiometric ratios (1:1.2 aniline:sulfonyl chloride) to minimize di-sulfonylated byproducts .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the sulfonamide linkage (δ 7.5–8.0 ppm for aromatic protons, δ 120–135 ppm for carbons adjacent to iodine). The iodine atom induces distinct spin-spin coupling patterns .
  • X-ray Crystallography : Single-crystal diffraction resolves the planar sulfonamide group and iodine’s steric effects on molecular packing. SHELX programs refine data, with R-factors <5% for high-resolution structures .
  • IR Spectroscopy : Confirm sulfonamide S=O stretches at 1150–1350 cm1^{-1} and N-H bends at 1550–1650 cm1^{-1} .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disordered iodine positions) be resolved?

Disorder in iodine positions arises due to its large atomic radius and weak intermolecular interactions. Mitigation strategies include:

  • Low-Temperature Data Collection : Reduces thermal motion artifacts (e.g., 100 K using liquid nitrogen).
  • Twinned Refinement : Apply SHELXL’s TWIN/BASF commands to model overlapping lattices in iodine-dense regions .
  • DFT Calculations : Compare experimental bond lengths/angles with quantum-chemically optimized geometries to validate disorder models .

Q. What methodological frameworks are used to analyze conflicting bioactivity data across structural analogs?

Conflicting bioactivity (e.g., cytotoxicity vs. inactivity) can arise from substituent electronic effects. Systematic approaches include:

  • SAR Studies : Compare this compound with analogs (e.g., bromo or nitro derivatives) using the SRB assay . Key parameters: IC50_{50} values, dose-response curves.
  • Solubility Adjustments : Use co-solvents (e.g., DMSO/PBS mixtures ≤1% v/v) to ensure consistent bioavailability .
  • Molecular Docking : Simulate binding to targets (e.g., carbonic anhydrase) using AutoDock Vina; correlate docking scores with experimental IC50_{50} to identify steric/electronic bottlenecks .

Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

  • DFT Calculations : Optimize transition states (e.g., B3LYP/6-311+G(d,p)) to map reaction pathways. Iodine’s electron-withdrawing effect lowers the energy barrier for sulfonamide formation by stabilizing intermediates .
  • Hammett Plots : Correlate substituent σ^- values (iodine: +0.28) with reaction rates to predict regioselectivity in derivative synthesis .

Methodological Considerations for Data Reproducibility

Q. What quality control protocols ensure batch-to-batch consistency in synthesis?

  • HPLC Purity Checks : Use C18 columns with UV detection (λ = 254 nm); retention time ±0.1 min.
  • Elemental Analysis : Confirm iodine content (theoretical: ~31.5%) via inductively coupled plasma mass spectrometry (ICP-MS) .
  • Thermogravimetric Analysis (TGA) : Monitor decomposition onset (>200°C expected for sulfonamides) to detect solvent residues .

Q. How to design a high-throughput screening pipeline for target identification?

  • Protein Binding Assays : Use surface plasmon resonance (SPR) with immobilized target proteins (e.g., kinases).
  • Cellular Models : Screen against cancer cell lines (e.g., MCF-7, HeLa) using the SRB assay . Normalize data to positive controls (e.g., doxorubicin) .
  • Cheminformatics : Cluster compounds by structural fingerprints (e.g., Morgan fingerprints) to prioritize analogs with similar bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.